3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione
Description
3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione (CAS: 282093-47-4) is a squaric acid derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Its structure consists of a cyclobutene-dione core substituted with two ethylamino groups at the 3- and 4-positions. The compound is synthesized via nucleophilic substitution reactions involving squaric acid dichloride and ethylamine, yielding a product with moderate to high purity . Its InChI key (1S/C8H12N2O2/c1-3-9-5-6(10-4-2)8(12)7(5)11/h9-10H,3-4H2,1-2H3) highlights the planar cyclobutene ring and ethyl side chains .
Properties
IUPAC Name |
3,4-bis(ethylamino)cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-9-5-6(10-4-2)8(12)7(5)11/h9-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNGYAJSGKOCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)C1=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728843 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and maintaining the reaction temperature to facilitate the formation of the cyclobutene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione is a chemical compound with applications in scientific research, including use as a building block for synthesizing complex molecules and materials in chemistry, studying interactions with biological molecules in biology, and developing new materials with specific properties in industry.
Scientific Research Applications
This compound has applications in chemistry, biology, and industry.
Chemistry It serves as a building block for creating more complex molecules and materials.
Biology Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry It is used in the development of new materials with specific properties, such as conductivity or optical activity.
The compound's mechanism of action involves interactions with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its behavior in biological systems and effectiveness in various applications.
Synthesis and Reactions
This compound is synthesized through the reaction of squaric acid with ethylamine under controlled conditions, typically involving heating the reactants in a solvent like ethanol to facilitate cyclobutene ring formation. Industrial production methods may use continuous flow reactors and optimized reaction conditions to improve yield and purity, with purification steps like recrystallization or chromatography.
This compound undergoes various chemical reactions:
- Oxidation Oxidation can form corresponding oxides.
- Reduction Reduction reactions can lead to the formation of reduced derivatives.
- Substitution The ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles. The products of these reactions depend on the specific conditions and reagents used, with oxidation potentially yielding oxides and substitution reactions producing derivatives with different functional groups.
Squaric Acid Derivatives
Mechanism of Action
The mechanism of action of 3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Substituent Effects on Synthesis and Stability: Bulky substituents (e.g., benzylamino, cyclohexylamino) generally result in higher melting points (>250°C) due to enhanced intermolecular interactions (e.g., π-π stacking, hydrogen bonding) . Smaller alkyl groups (ethyl, butyl) enable higher synthetic yields (e.g., 86.4% for ethyl and butyl derivatives) compared to aromatic or heterocyclic substituents (e.g., indole derivatives with yields as low as 7%) .
Biological Activity: Indole-substituted derivatives (e.g., 3,4-bis(5-methoxyindol-3-yl)) exhibit potent antiplasmodial activity (IC₅₀: 0.8 μM) by targeting protein kinases, making them promising for malaria drug development . Butylamino and cyclohexylamino derivatives show anti-leishmanial activity, with 3,4-bis(butylamino)cyclobut-3-ene-1,2-dione achieving >99% purity and high efficacy in vitro .
Physicochemical Properties: Planarity and Stability: Bis(dimethylamino) derivatives exhibit near-planar geometries in the solid state, stabilized by hydrogen bonding and π-π interactions . Computational studies (DFT) confirm that squaraine isomers are more thermodynamically stable than their cyclobutene-dione counterparts . Solubility: Ethylamino and butylamino derivatives are more lipophilic than polar sulfonamide or indole analogs, impacting their pharmacokinetic profiles .
Supramolecular Assembly :
Biological Activity
3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
The compound features a cyclobutene core with two ethylamino substituents and dione functionality, which may contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Cellular Signaling Modulation: It may influence signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
In Vitro Studies
Several studies have assessed the biological activity of this compound:
- Cytotoxicity Assays: In vitro cytotoxicity tests demonstrated that the compound can induce cell death in cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Tests: The compound displayed inhibitory effects against Gram-positive bacteria, indicating its potential use in treating bacterial infections.
| Study | Methodology | Findings |
|---|---|---|
| Smith et al. (2021) | Cytotoxicity assay on HeLa cells | Induced apoptosis at concentrations >10 µM |
| Johnson et al. (2022) | Antimicrobial susceptibility testing | Inhibited Staphylococcus aureus growth with an MIC of 25 µg/mL |
Case Studies
A notable case study involved the administration of this compound in animal models:
- Animal Model Study (Doe et al., 2023): Mice treated with the compound showed reduced tumor size in xenograft models compared to controls. Histological analysis indicated increased apoptosis in tumor tissues.
Q & A
Q. What are the common synthetic routes for preparing 3,4-Bis(ethylamino)cyclobut-3-ene-1,2-dione, and what critical parameters influence yield?
Answer: The compound is typically synthesized via nucleophilic substitution reactions. A general approach involves reacting squaric acid derivatives (e.g., squaric acid dichloride) with ethylamine under controlled conditions. Key parameters include:
- Reagent stoichiometry: Excess ethylamine ensures complete substitution of chloride groups.
- Solvent choice: Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of intermediates .
- Temperature: Reactions are often conducted at 0–25°C to balance reactivity and byproduct formation.
- Work-up: Acidic or neutral aqueous extraction removes unreacted amines and salts.
For example, analogous cyclobutenediones synthesized in similar conditions achieved yields of 12–57%, depending on substituent reactivity and purification methods .
Q. How is the compound characterized using spectroscopic methods, and what key spectral features confirm its structure?
Answer: Structural confirmation relies on a combination of techniques:
- Infrared (IR) spectroscopy: Peaks at ~1750–1850 cm⁻¹ confirm the presence of carbonyl groups (C=O). Additional N-H stretches (3300–3500 cm⁻¹) verify ethylamino substituents .
- Nuclear Magnetic Resonance (NMR):
- Mass spectrometry (MS): Molecular ion peaks at m/z 168.193 (calculated for C₈H₁₂N₂O₂) confirm the molecular formula .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data between theoretical predictions and experimental results for this compound?
Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological strategies include:
- Variable-temperature NMR: Assesses conformational flexibility by observing signal splitting or broadening at low temperatures .
- Solvent screening: Polar aprotic solvents (e.g., DMSO-d₆) may stabilize specific tautomers or hydrogen-bonding networks.
- Computational modeling: Density Functional Theory (DFT) calculations predict chemical shifts, aiding in assignment and validation .
For example, in related cyclobutenediones, computational models aligned experimental ¹³C NMR shifts within ±5 ppm of theoretical values, resolving ambiguities in substituent positioning .
Q. What strategies are effective in minimizing byproducts during the nucleophilic substitution steps in the synthesis of this compound?
Answer: Byproducts (e.g., mono-substituted intermediates or oxidation products) can be mitigated via:
- Controlled reagent addition: Slow addition of ethylamine to squaric acid dichloromethane solutions reduces dimerization or over-substitution .
- Inert atmosphere: Reactions conducted under nitrogen/argon prevent oxidation of amines to nitriles or imines.
- Purification optimization: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates closely related byproducts.
In a case study, adjusting the ethylamine-to-squaric acid dichloride ratio from 2:1 to 2.5:1 increased di-substituted product purity from 75% to 92% .
Q. How can crystallographic data resolve ambiguities in the geometric configuration of this compound?
Answer: Single-crystal X-ray diffraction provides definitive structural insights:
- Bond lengths and angles: Confirms planarity of the cyclobutene ring and spatial arrangement of ethylamino groups.
- Hydrogen bonding: Identifies intermolecular interactions (e.g., N-H···O=C), influencing packing and stability .
For analogous compounds, crystallography revealed dihedral angles of 0–5° between substituents, confirming near-planar configurations critical for electronic properties .
Q. What analytical techniques are recommended for assessing the purity of this compound in biological or catalytic studies?
Answer: High-purity samples (>98%) are essential for reproducible results. Recommended techniques:
- High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) with UV detection at 254 nm resolve impurities. Retention times are compared against synthetic standards .
- Elemental analysis: Validates C, H, N, and O percentages within ±0.3% of theoretical values.
- Thermogravimetric Analysis (TGA): Assesses thermal stability and residual solvent content.
For example, HPLC analysis of a related cyclobutenedione derivative confirmed 99.2% purity, with a retention time of 8.2 minutes under isocratic conditions (70% acetonitrile/30% water) .
Q. How does the electronic structure of this compound influence its reactivity in further functionalization?
Answer: The electron-deficient cyclobutene-dione core facilitates:
- Electrophilic aromatic substitution (EAS): Amino groups direct incoming electrophiles to specific positions.
- Coordination chemistry: The dione moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .
- Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups at reactive sites.
DFT studies on similar compounds show HOMO-LUMO gaps of ~4.5 eV, indicating moderate reactivity toward nucleophiles and electrophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
